![molecular formula C13H19NO2 B188802 (S)-methyl 3-((S)-1-phenylethylamino)butanoate CAS No. 103123-51-9](/img/structure/B188802.png)
(S)-methyl 3-((S)-1-phenylethylamino)butanoate
Overview
Description
Esters, such as ethyl 3-hydroxybutyrate, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are commonly used in a variety of domains including analytical, biological, and inorganic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves microbial fermentation processes . For instance, butyrate, a short-chain fatty acid (SCFA), is produced by bacterial fermentation of fiber in the colon . Genetic modification of butyrate-producing microbes has been explored to increase butyrate synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like ethyl 3-hydroxybutyrate has been characterized by techniques such as 1H NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
The autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, has been studied in detail . The study involved constructing potential energy profiles of radicals derived from methyl butanoate and examining various classes of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like dibutylammonium-based ionic liquids have been studied. The measured properties include density, speed of sound, and conductivity .Scientific Research Applications
Drug Development
(S)-methyl 3-((S)-1-phenylethylamino)butanoate: is a compound that has potential applications in drug development due to its structural properties. It can be used as a building block for the synthesis of various pharmacologically active molecules. Its stereochemistry is particularly relevant in the development of enantioselective drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures .
Organic Synthesis
In organic synthesis, this compound can serve as a chiral auxiliary or a precursor for the synthesis of complex organic molecules. Its ability to introduce chirality is valuable for synthesizing optically active compounds, which are important in the creation of certain pharmaceuticals and agrochemicals.
Catalysis
The compound’s structure suggests that it could be used in catalytic processes, particularly in asymmetric synthesis. Catalysts derived from (S)-methyl 3-((S)-1-phenylethylamino)butanoate could promote reactions that form chiral centers, which are crucial in the production of certain types of active pharmaceutical ingredients .
Biological Studies
(S)-methyl 3-((S)-1-phenylethylamino)butanoate: may be involved in biological processes such as lipid metabolism, which is a key area in understanding cellular functions and the development of metabolic disorders. It could be used to study the role of lipids in various diseases and the potential therapeutic effects of modulating lipid pathways .
Material Science
This compound could also find applications in material science, particularly in the development of organic semiconductors. Its molecular structure could be useful in designing materials with specific electronic properties for use in organic electronics .
Analytical Chemistry
In analytical chemistry, (S)-methyl 3-((S)-1-phenylethylamino)butanoate could be used as a standard or reference compound in chromatographic methods to quantify or identify similar compounds in complex mixtures, aiding in the quality control of pharmaceuticals .
Nutraceuticals
The compound’s potential effects on lipid metabolism suggest that it could be explored for use in nutraceuticals, which are products derived from food sources with extra health benefits in addition to the basic nutritional value found in foods .
Environmental Chemistry
Finally, (S)-methyl 3-((S)-1-phenylethylamino)butanoate might be used in environmental chemistry to study the degradation of similar compounds and their impact on ecosystems, or to develop methods for the removal of harmful chiral pollutants from the environment .
Mechanism of Action
Butyrate, produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates, has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Safety and Hazards
Future Directions
The role of butyrate and its metabolism in health and disease is a topic of ongoing research. It has been implicated in the prevention and treatment of conditions like diabetic kidney disease and ulcerative colitis . Further studies are needed to fully understand the potential therapeutic applications of butyrate and similar compounds.
properties
IUPAC Name |
methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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